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Compound of Interest

Compound Name:
2-(Fluoromethyl)piperidine

hydrochloride

CAS No.: 1638768-87-2

Cat. No.: B3048316

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide with protocols for the comprehensive

analytical characterization of 2-(Fluoromethyl)piperidine hydrochloride. The methods

described are designed to confirm the identity, purity, and key physicochemical properties of

the compound, ensuring its quality and suitability for research and development purposes.

Introduction
2-(Fluoromethyl)piperidine hydrochloride is a fluorinated heterocyclic compound of

significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine can

profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic

stability, and binding affinity, making fluorinated piperidines valuable building blocks for novel

therapeutics.[1]
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Given its potential role in pharmaceutical development, the unambiguous characterization of 2-
(Fluoromethyl)piperidine hydrochloride is critical. A robust analytical workflow ensures the

structural integrity, quantifies purity, and identifies potential impurities that could impact

biological activity, safety, or reproducibility of experimental results. This application note details

a multi-technique approach for a comprehensive quality assessment, grounded in established

analytical principles and regulatory expectations.[2]

Physicochemical Properties
A summary of the key properties of 2-(Fluoromethyl)piperidine and its hydrochloride salt is

essential for selecting appropriate analytical conditions.

Property Value Source

Chemical Formula C₆H₁₂FN · HCl (Calculated)

Molecular Weight 153.62 g/mol (Calculated)

Free Base Formula C₆H₁₂FN PubChem[3]

Free Base Mol. Weight 117.16 g/mol PubChem[3]

Appearance White to off-white solid Generic Data[4]

CAS Number 886216-73-5 ChemicalBook[5]

Integrated Analytical Workflow
A sequential and logical workflow is crucial for the efficient and comprehensive characterization

of any new chemical entity. The following diagram outlines the recommended process, starting

from initial identity confirmation and progressing to quantitative purity and impurity analysis.
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Caption: Integrated workflow for the characterization of 2-(Fluoromethyl)piperidine HCl.

Identity Confirmation
The primary step is to unequivocally confirm the chemical structure of the compound. A

combination of spectroscopic techniques provides orthogonal data for confident identification.

[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation of organic molecules. For 2-
(Fluoromethyl)piperidine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Rationale & Causality: ¹H NMR confirms the proton environment and splitting patterns of the

piperidine ring and the fluoromethyl group. ¹³C NMR identifies all unique carbon atoms.

Crucially, ¹⁹F NMR provides direct evidence of the fluorine atom and its coupling to adjacent

protons (²JHF) and carbons (¹JCF), which is a definitive characteristic of the molecule.[7] The

use of a deuterated solvent like DMSO-d₆ or D₂O is suitable for the hydrochloride salt.

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H.
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Acquisition Parameters:

¹H NMR: Acquire standard proton spectra. Expected signals include multiplets for the

piperidine ring protons and a characteristic doublet of doublets for the -CH₂F protons due

to geminal H-H and H-F coupling.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The carbon attached to fluorine will

appear as a doublet with a large coupling constant (¹JCF ≈ 160-250 Hz).

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single signal (often a triplet if

coupled to two equivalent protons) is expected.

Data Interpretation: Analyze chemical shifts, integration values, and coupling constants to

assemble the molecular structure. The data must be consistent with the proposed structure

of 2-(Fluoromethyl)piperidine hydrochloride.

Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z), confirming the molecular weight

of the molecule.

Rationale & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for

polar molecules like piperidine salts. It typically generates the protonated molecular ion

[M+H]⁺ of the free base. This allows for precise mass determination, confirming the

elemental composition.[8]

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile/water (50:50).

Instrumentation: Infuse the sample directly into an ESI-MS or use an LC-MS system.

Analysis Mode: Operate in positive ion mode.

Data Interpretation: Look for the [M+H]⁺ ion corresponding to the free base (C₆H₁₂FN). The

expected m/z is approximately 118.10. High-resolution MS can confirm the elemental

composition to within a few ppm.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.

Rationale & Causality: The FTIR spectrum will show characteristic absorption bands for N-H

stretching (from the protonated amine), C-H stretching, and C-F stretching, providing

complementary evidence for the compound's identity. For hydrochloride salts, a broad

absorption is typically observed for the N⁺-H stretch.[9]

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: Identify key absorption bands:

~2700-2400 cm⁻¹ (broad): N⁺-H stretch of the hydrochloride salt.

~2950-2850 cm⁻¹: C-H stretching of the piperidine ring.

~1100-1000 cm⁻¹: C-F stretch.

Purity Assessment
Determining the purity of the compound is critical. Chromatographic methods are the primary

tools for this assessment.

High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds and

quantifying impurities.

Rationale & Causality: Reversed-phase HPLC separates compounds based on their

hydrophobicity. For a polar compound like 2-(Fluoromethyl)piperidine hydrochloride, a

C18 column is a standard starting point. However, fluorinated phases can offer alternative

selectivity.[10] The use of a mass spectrometer (LC-MS) as a detector provides mass

information for any impurity peaks, aiding in their identification. The method must be

developed and validated according to guidelines such as ICH Q2(R1).[2][11]
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System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase

conditions. Perform a system suitability test as per USP <621> guidelines.[12][13]

Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase

or a compatible solvent (e.g., water/acetonitrile) at a concentration of ~1 mg/mL. Prepare

further dilutions as needed.

Chromatographic Conditions:

Parameter Recommended Condition Rationale

Column C18, 2.1 x 100 mm, 1.8 µm
Provides good retention
and resolution for small
polar molecules.

Mobile Phase A 0.1% Formic Acid in Water
Provides protons for ESI-MS

and controls peak shape.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Elutes the analyte from the

reversed-phase column.

Gradient 5% B to 95% B over 10 min

A generic gradient to elute a

wide range of potential

impurities.

Flow Rate 0.3 mL/min
Appropriate for a 2.1 mm ID

column.

Column Temp. 40 °C
Improves peak shape and

reproducibility.

Injection Vol. 2 µL Minimizes peak distortion.

UV Detection 205 nm

Low wavelength detection for

compounds lacking a strong

chromophore.

| MS Detection | ESI Positive Mode | To confirm the mass of the main peak and any

impurities. |
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Data Analysis: Calculate the purity by area percent normalization. The area of the main peak

is divided by the total area of all peaks in the chromatogram. Any impurity exceeding a

certain threshold (e.g., 0.1%) should be further investigated.

Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities, such as residual solvents from the synthesis.

Rationale & Causality: As the analyte is a salt, it is non-volatile. Therefore, headspace GC is

the preferred method for analyzing residual solvents without injecting the non-volatile salt

into the GC system. Alternatively, the sample can be basified to liberate the volatile free base

for direct injection if analysis of volatile organic impurities is required.[14]

Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a

suitable dissolution solvent (e.g., DMSO, DMA). Seal the vial.

GC Conditions:

Column: A polar column (e.g., DB-624 or equivalent) is typically used for residual solvent

analysis.

Incubation: Incubate the vial at ~80-100 °C for 15-30 minutes to allow solvents to partition

into the headspace.

Injection: Use a gas-tight syringe to inject an aliquot of the headspace gas.

Temperature Program: Start at ~40 °C and ramp to ~240 °C to elute common laboratory

solvents.

Data Analysis: Identify and quantify any detected solvents against a calibrated standard.

Confirmation of Salt Form and Composition
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in

the sample.
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Rationale & Causality: The experimentally determined percentages of C, H, and N must

match the theoretical values calculated for the hydrochloride salt (C₆H₁₃ClFN). This provides

strong evidence for the empirical formula and the overall purity of the bulk material.

Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

Instrumentation: Analyze using a calibrated CHN elemental analyzer.

Data Analysis: Compare the experimental %C, %H, and %N values to the theoretical values.

The results should be within an acceptable error margin (typically ±0.4%).

Theoretical Values for C₆H₁₃ClFN: C: 46.89%, H: 8.53%, N: 9.12%
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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